molecular formula C15H25N5O3 B4356717 3-(4-NITRO-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE

3-(4-NITRO-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE

Cat. No.: B4356717
M. Wt: 323.39 g/mol
InChI Key: NPLRBSVYVLHMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-NITRO-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a piperidine ring with tetramethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-NITRO-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Tetramethyl Substitution: The piperidine ring is then tetramethylated using methylating agents such as methyl iodide in the presence of a base.

    Amide Bond Formation: Finally, the pyrazole and piperidine derivatives are coupled through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-NITRO-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-NITRO-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Research: Study of its reactivity and synthesis of derivatives for various applications.

Mechanism of Action

The mechanism of action of 3-(4-NITRO-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the piperidine ring could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitro-1H-pyrazol-1-yl)-N-(4-piperidinyl)propanamide: Lacks the tetramethyl substitution on the piperidine ring.

    3-(4-amino-1H-pyrazol-1-yl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide: Contains an amino group instead of a nitro group.

Uniqueness

3-(4-NITRO-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE is unique due to the combination of the nitro-substituted pyrazole ring and the tetramethyl-substituted piperidine ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

3-(4-nitropyrazol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O3/c1-14(2)7-11(8-15(3,4)18-14)17-13(21)5-6-19-10-12(9-16-19)20(22)23/h9-11,18H,5-8H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLRBSVYVLHMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-NITRO-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
3-(4-NITRO-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
3-(4-NITRO-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
3-(4-NITRO-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
3-(4-NITRO-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
3-(4-NITRO-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.